![molecular formula C16H20N4 B2641283 [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine CAS No. 1016756-27-6](/img/structure/B2641283.png)

[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

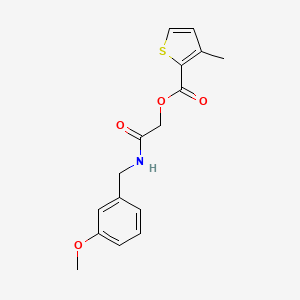

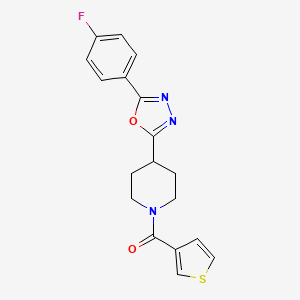

“[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the empirical formula C15H18N4 . It has been used as a leading compound in the synthesis of hybridizing molecules to enhance its biological activity with other heterocycles .

Synthesis Analysis

The synthesis of this compound was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which was obtained by a novel method with the reaction of N-phenylpiperazine and 2-chloro-5-nitropyridine . The compound was then converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .Molecular Structure Analysis

The molecular weight of “[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is 254.33 . The characterization of the compounds was completed using FT IR, 1 H-NMR, 13 C-NMR, HRMS spectroscopic methods and elemental analysis technique .Chemical Reactions Analysis

The compound was used in a series of substitution through cyclization and condensation reactions to synthesize thiazolidinone, 1,3,4-oxadiazole, and 1,2,4-triazole . Novel Mannich bases were obtained using oxazole and triazole hetero rings with primer or secondary amine compounds .Physical And Chemical Properties Analysis

“[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine” is a solid compound . Its empirical formula is C15H18N4 and it has a molecular weight of 254.33 .科学的研究の応用

- Role of A1 : A1 is a selective, competitive inhibitor of C1s, a key protease in the CP. It prevents downstream cleavage of complement components C4 and C2, making it an attractive target for therapeutic intervention .

- Applications :

Complement Pathway Inhibition

PET Tracer Development

Anticancer Activity

作用機序

Target of Action

The primary target of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is the C1s protein, a part of the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane .

Mode of Action

[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine interacts with the C1s protein in a competitive manner . It binds to the substrate recognition site of C1s, thereby inhibiting its activity .

Biochemical Pathways

By inhibiting the C1s protein, [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine affects the classical pathway (CP) of the complement system . This results in the suppression of the activation of downstream components of the CP, such as C4 and C2 .

Pharmacokinetics

Its molecular weight (25433 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

The inhibition of the C1s protein by [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine leads to a decrease in the activation of the classical pathway of the complement system . This can result in a reduction of inflammation and immune response .

特性

IUPAC Name |

[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-12,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCQCDYQQHCGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)

![2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2641210.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2641215.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2641219.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2641220.png)

![[4-[(E)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2641221.png)